

1,2-Diaminonaphthalene solubility in aqueous and organic media

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Diaminonaphthalene

Cat. No.: B043638

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **1,2-Diaminonaphthalene** in Aqueous and Organic Media

Introduction

1,2-Diaminonaphthalene (1,2-DAN) is an aromatic organic compound with the chemical formula $C_{10}H_{10}N_2$. It is characterized by a naphthalene core substituted with two adjacent amine ($-NH_2$) groups. This structure makes it a valuable reagent in various chemical applications, notably as a fluorometric labeling agent for the detection of aldehydes and, more significantly, for the quantification of nitrite and selenium.^{[1][2]} For researchers, scientists, and professionals in drug development, understanding the solubility of **1,2-Diaminonaphthalene** is critical for its effective use in synthesis, analytical assays, and formulation studies. Poor solubility can lead to unreliable results *in vitro*, hinder bioavailability *in vivo*, and pose significant challenges during process development.

This guide provides a comprehensive overview of the solubility of **1,2-Diaminonaphthalene** in various media, details established experimental protocols for solubility determination, and illustrates a key reaction workflow.

Solubility Profile of 1,2-Diaminonaphthalene

The solubility of **1,2-Diaminonaphthalene** is influenced by factors such as the solvent's polarity, temperature, and the pH of the medium.^[3] As a general principle, aromatic

compounds with amino groups exhibit limited solubility in water and greater solubility in organic solvents.^[3]

Qualitative Solubility

Qualitative assessments indicate that **1,2-Diaminonaphthalene** has limited solubility in water. ^[3] It is generally soluble in organic solvents like methanol, ethanol, and acetone.^[3] A safety data sheet also describes its solubility as "slight" in both chloroform and Dimethyl Sulfoxide (DMSO).

Quantitative Solubility Data

Precise quantitative solubility data for **1,2-Diaminonaphthalene** is not widely available in published literature. However, data for the closely related isomer, 2,3-Diaminonaphthalene, can provide a useful reference point for researchers.

Table 1: Quantitative Solubility of Diaminonaphthalene Isomers

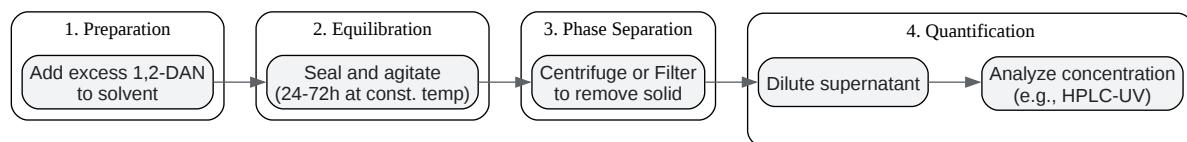
Compound	Solvent	Concentration	Method/Notes
2,3-Diaminonaphthalene	Dimethyl Sulfoxide (DMSO)	100 mg/mL (632.10 mM)	Requires sonication to dissolve. ^[4]
2,3-Diaminonaphthalene	0.62 M Hydrochloric Acid (HCl)	~0.05 mg/mL (0.31 mM)	Prepared for use as a fluorescent probe. ^[5]
2,3-Diaminonaphthalene	Formulation 1 (In Vivo)	≥ 2.5 mg/mL (15.80 mM)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. ^[6]
2,3-Diaminonaphthalene	Formulation 2 (In Vivo)	≥ 2.5 mg/mL (15.80 mM)	10% DMSO, 90% (20% SBE-β-CD in Saline). ^[6]

Note: The data for 2,3-Diaminonaphthalene should be used as an estimate for **1,2-Diaminonaphthalene**, and empirical verification is strongly recommended.

Experimental Protocols for Solubility Determination

Determining the thermodynamic (equilibrium) solubility of a compound is a fundamental step in its physicochemical characterization. The shake-flask method is considered the gold standard for this purpose due to its reliability.[\[7\]](#)

Thermodynamic Solubility Determination: The Shake-Flask Method


This method measures the concentration of a saturated solution of a compound in a specific solvent when the system has reached equilibrium.

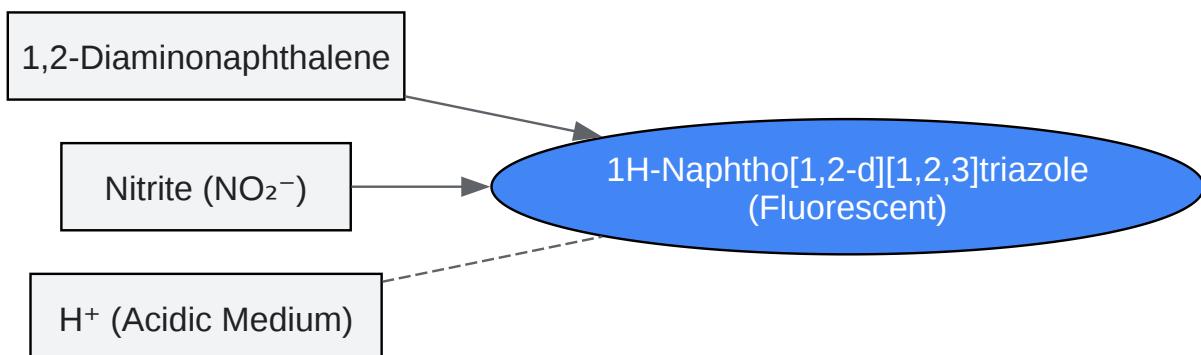
Principle: An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period until equilibrium is achieved between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid and its concentration is measured.

Detailed Methodology:

- **Preparation:** Add an excess amount of crystalline **1,2-Diaminonaphthalene** to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed, inert container such as a glass vial or flask. The excess solid should be clearly visible.
- **Equilibration:** Seal the container to prevent solvent evaporation. Place the container in a shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached. This can vary from 24 to 72 hours.[\[8\]\[9\]](#) It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
- **Phase Separation:** After equilibration, allow the suspension to settle. Separate the saturated supernatant from the undissolved solid. This can be achieved by:
 - **Centrifugation:** Centrifuge the sample at high speed to pellet the excess solid.
 - **Filtration:** Filter the solution using a syringe filter. It is crucial to use a filter material (e.g., PTFE, PVDF) that does not bind the compound of interest. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter.[\[7\]](#)

- Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent. Determine the concentration of **1,2-Diaminonaphthalene** in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique as it can separate the analyte from any potential impurities or degradation products.[7]
- Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically reported in units such as mg/mL, µg/mL, or Molarity (mol/L).

[Click to download full resolution via product page](#)


Caption: Workflow for the Shake-Flask Solubility Determination Method.

Application in Fluorometric Assays

1,2-Diaminonaphthalene is a widely used fluorogenic probe for the detection of nitric oxide (NO) via its reaction with nitrite (NO_2^-) under acidic conditions. This reaction forms a highly fluorescent triazole derivative, allowing for sensitive quantification.

Reaction Pathway for Nitrite Detection

The chemical transformation involves the reaction of **1,2-Diaminonaphthalene** with nitrous acid (formed from nitrite in an acidic medium) to yield the fluorescent product 1H-naphtho[1,2-d][3][8][10]triazole.

[Click to download full resolution via product page](#)

Caption: Reaction of 1,2-DAN with nitrite to form a fluorescent triazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1,2-Diaminonaphthalene | 938-25-0 [smolecule.com]
- 2. 2,3-Diaminonaphthalene *CAS 771-97-1* | AAT Bioquest [aatbio.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NO Detection 2,3-Diaminonaphthalene (for NO detection) | CAS 771-97-1 Dojindo [dojindo.com]
- 6. 2,3-Diaminonaphthalene | fluorometric reagent | CAS# 771-97-1 | InvivoChem [invivochem.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- To cite this document: BenchChem. [1,2-Diaminonaphthalene solubility in aqueous and organic media]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b043638#1-2-diaminonaphthalene-solubility-in-aqueous-and-organic-media>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com